

Application Notes and Protocols for Preparing (S,S)-J-113397 Stock Solutions

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Compound of Interest

Compound Name: (S,S)-J-113397

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Introduction

(S,S)-J-113397 is a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.^{[1][2]} Its high selectivity over other opioid receptors makes it a critical tool for investigating the physiological and pathological roles of the N/OFQ system.^[1] Accurate and consistent preparation of **(S,S)-J-113397** stock solutions is paramount for reliable experimental outcomes in areas such as pain modulation, Parkinson's disease, stress, anxiety, and addiction.^[3] This document provides a detailed protocol for the preparation, storage, and handling of **(S,S)-J-113397** stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for **(S,S)-J-113397** is presented in the table below for easy reference.

Property	Value	Source
Molecular Weight	399.57 g/mol	[4]
Formula	C ₂₄ H ₃₇ N ₃ O ₂	
Solubility in DMSO	≤ 50 mM	[4]
Solubility in Ethanol	≤ 50 mM	[4]
Purity	≥98%	[4]
Storage of Solid Compound	Desiccate at Room Temperature	[4]
Stock Solution Storage	-20°C for up to 1 month; -80°C for up to 6 months	[3][5]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **(S,S)-J-113397** in Dimethyl Sulfoxide (DMSO).

Materials:

- **(S,S)-J-113397** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (optional, for aiding dissolution)

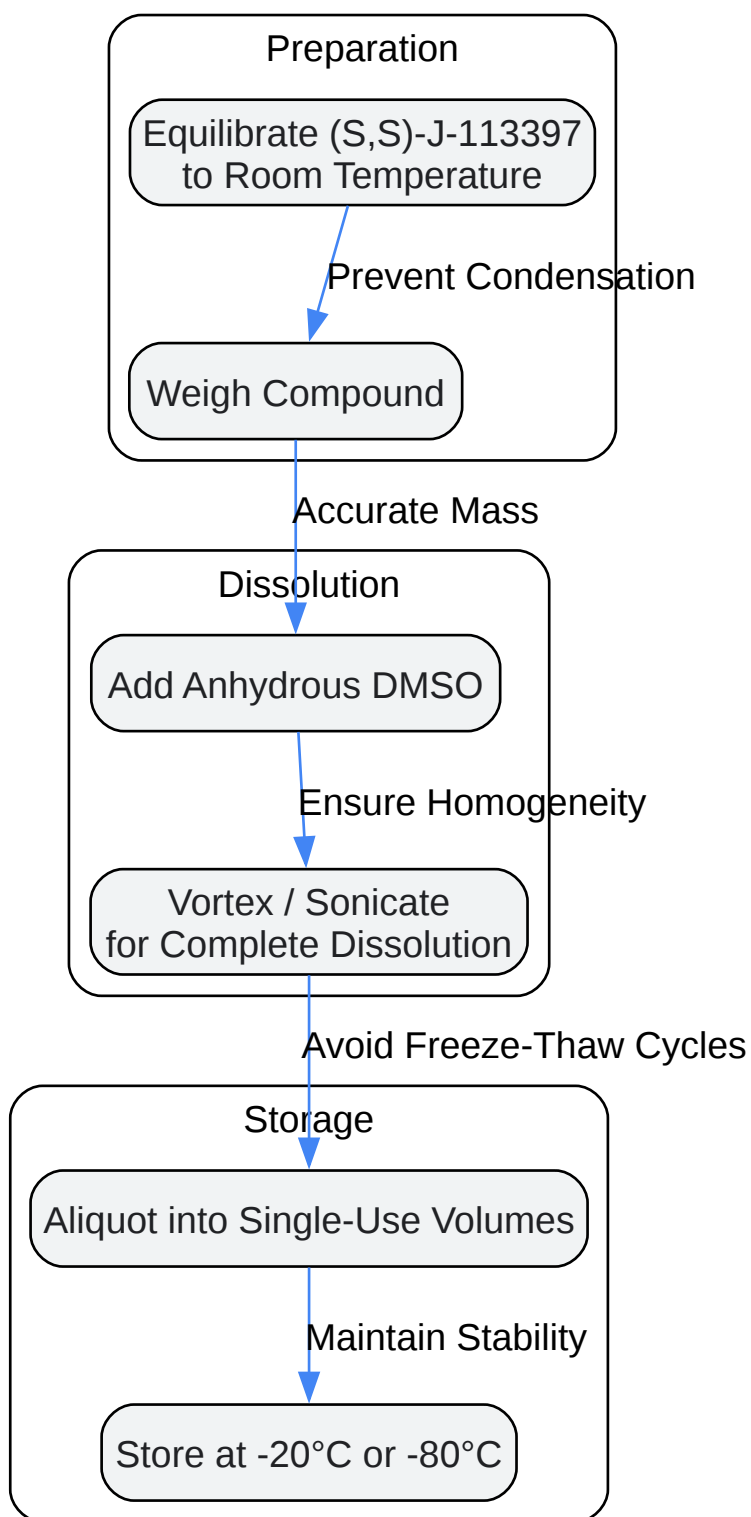
Procedure:

- **Equilibrate the Compound:** Allow the vial of **(S,S)-J-113397** powder to reach room temperature before opening to prevent condensation of moisture.
- **Weigh the Compound:** Accurately weigh the desired amount of **(S,S)-J-113397** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.996 mg of the compound.
 - Calculation: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 399.57 \text{ g/mol} = 3.9957 \text{ mg}$
- **Dissolve in DMSO:** Add the appropriate volume of anhydrous DMSO to the weighed **(S,S)-J-113397** powder. For a 10 mM solution with 3.996 mg, add 1 mL of DMSO.
- **Ensure Complete Dissolution:** Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[5] Visually inspect the solution to ensure that all the solid has dissolved completely.
- **Aliquot for Storage:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][5] Ensure the containers are tightly sealed to prevent moisture absorption.[5]

Note on Aqueous Solutions: The stability of J-113397 in aqueous solutions for extended periods may be limited.[3] For experiments in aqueous-based assays, it is recommended to prepare fresh dilutions from the DMSO stock solution immediately before use.[3] It is also crucial to keep the final DMSO concentration in the assay below 0.5% (v/v) to minimize solvent effects on cell viability and signaling pathways.[3]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of **(S,S)-J-113397** stock solutions.

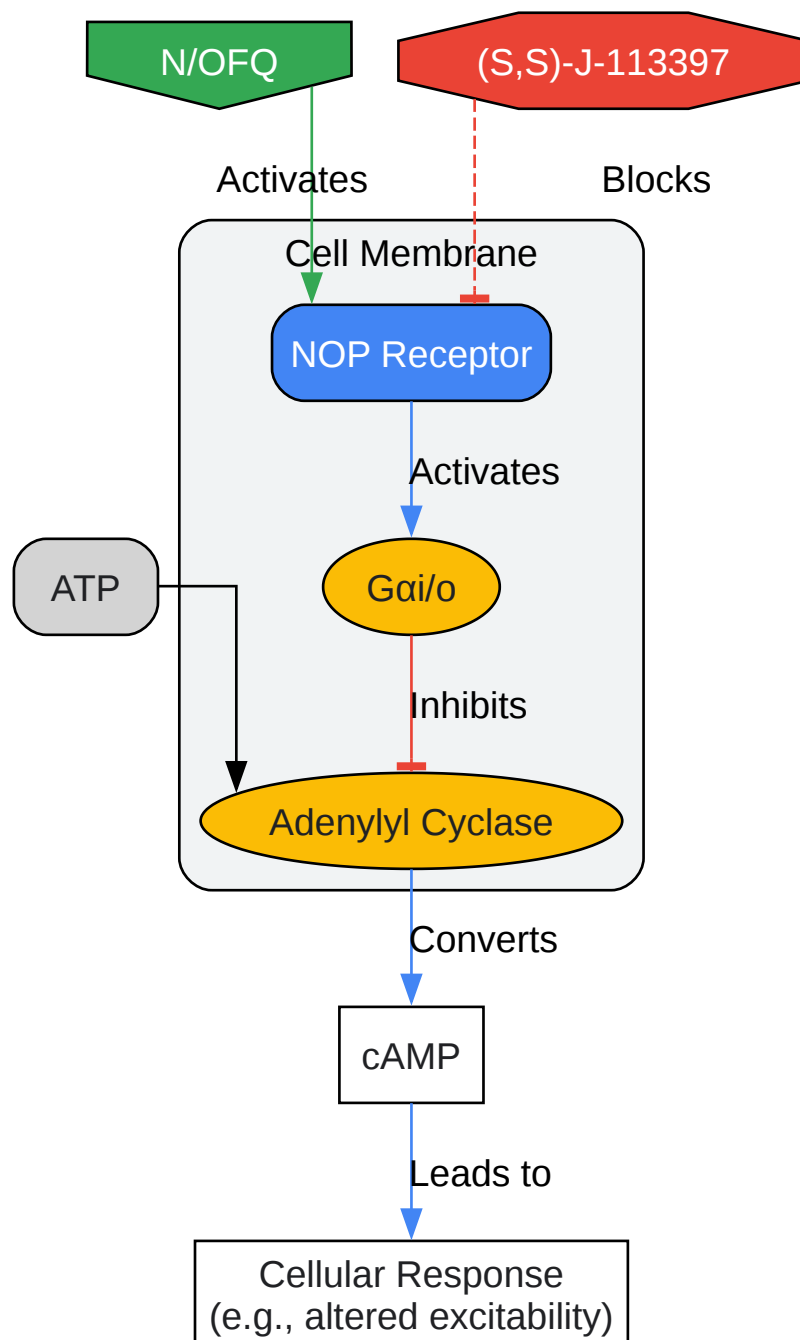


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Caption: Workflow for preparing **(S,S)-J-113397** stock solutions.

Signaling Pathway of NOP Receptor and J-113397 Antagonism

(S,S)-J-113397 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[6] The activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that is blocked by J-113397.[6]



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Caption: NOP receptor signaling and its inhibition by **(S,S)-J-113397**.

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